Ethyl 3-iodo-5-methoxybenzoate
Description
Significance of Aromatic Iodides in Synthetic Methodologies
Aromatic iodides, or aryl iodides, are particularly prized substrates in a wide range of synthetic transformations. mdpi.com Their significance stems primarily from the properties of the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group due to the relatively low strength of the C-I bond and the stability of the iodide ion (I⁻). fiveable.me This characteristic makes aryl iodides highly reactive partners in many important reactions.
Their most prominent application is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. mdpi.comfiveable.me In these reactions, the iodine atom is readily displaced, allowing for the formation of new carbon-carbon bonds and the assembly of complex biaryl structures and other elaborate molecules. fiveable.meresearchgate.net While aryl chlorides and bromides are also used, aryl iodides are often superior coupling partners due to their higher reactivity, which can lead to milder reaction conditions and higher yields. researchgate.netacs.org
Beyond C-C bond formation, aryl iodides are instrumental in forming carbon-heteroatom bonds through processes like Buchwald-Hartwig amination and copper-mediated N-arylation. mdpi.comfiveable.me Their versatility makes them indispensable intermediates for synthesizing a vast array of heterocyclic compounds, many of which are scaffolds for molecules with significant biological or material properties. mdpi.com The development of methods for the selective iodination of aromatic rings continues to be an active area of research, underscoring the enduring importance of these compounds in synthetic chemistry. chinesechemsoc.org
Contextualizing Ethyl 3-iodo-5-methoxybenzoate within the Benzoate (B1203000) Scaffold
This compound is a specific example of a halogenated benzoate that embodies the synthetic utility discussed previously. Its structure features a benzoate core with three key functional groups: an iodo group at position 3, a methoxy (B1213986) group at position 5, and an ethyl ester moiety. This strategic arrangement of functional groups allows for selective chemical modifications, making it a valuable tool in drug discovery and development. angenechemical.com
The iodo group, as established, is the primary site of reactivity for cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing ethyl ester group modulate the electronic environment of the aromatic ring, influencing the reactivity at the iodinated carbon. This substitution pattern makes the compound a versatile building block for creating a diverse range of more complex molecules. angenechemical.com
Below is a table detailing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 717109-27-8 bldpharm.com |
| Molecular Formula | C₁₀H₁₁IO₃ |
| Molecular Weight | 306.09 g/mol |
| Appearance | Solid |
| Boiling Point | 351.2±32.0 °C (Predicted) lookchem.com |
| Density | 1.878±0.06 g/cm³ (Predicted) lookchem.com |
This data is compiled from various chemical data sources and predictions.
Research Trajectory and Academic Importance of Substituted Benzoates
The study of substituted benzoates has a long and rich history in organic chemistry, continually evolving with the development of new synthetic methods and the demand for novel functional molecules. Research has extensively investigated how different substituents on the benzoic acid framework affect chemical reactivity and physical properties. cdnsciencepub.comresearchgate.net For instance, studies have explored structure-reactivity correlations in nucleophilic substitution reactions, examining how electron-withdrawing and electron-donating groups influence reaction rates. researchgate.net
The academic importance of these compounds is underscored by their widespread use as intermediates in the synthesis of high-value products, including pharmaceuticals, plant protection agents, and liquid-crystalline materials. google.com The coordination chemistry of substituted benzoates has also been a subject of interest, with research examining how they bind to metal centers to form coordination polymers and discrete molecular complexes. mdpi.com
More recently, research has focused on applying substituted benzoates in materials science and biochemistry. For example, they have been used to covalently modify the surface of lignocellulosic biopolymers like wood, altering the material's properties. acs.org In the food industry, the clean-label movement has spurred research into alternatives for synthetic preservatives like sodium benzoate, driving innovation in this classic area of chemistry. elchemy.com The continuous exploration of substituted benzoates and their halogenated derivatives ensures their enduring relevance in both fundamental academic research and applied chemical industries. bas-net.by
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodo-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYZPGYTZQEBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-95-5 | |
| Record name | ethyl 3-iodo-5-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Ethyl 3 Iodo 5 Methoxybenzoate
Regioselective Iodination Strategies
The introduction of an iodine atom at a specific position on an aromatic ring is a critical step in the synthesis of many functionalized molecules. For the synthesis of ethyl 3-iodo-5-methoxybenzoate, the precursor 3-iodo-5-methoxybenzoic acid is often prepared first, which necessitates the regioselective iodination of a suitable starting material. myskinrecipes.com The methoxy (B1213986) group of a substituted benzoic acid directs electrophiles to the ortho and para positions.
Electrophilic Aromatic Iodination Approaches
Electrophilic aromatic iodination is a common method for introducing iodine onto an aromatic ring. However, iodine itself is the least reactive of the halogens in electrophilic aromatic substitution reactions. jove.com Therefore, its reactivity must be enhanced through the use of an activating agent, typically an oxidizing agent. jove.comlibretexts.org These agents oxidize molecular iodine (I₂) to a more potent electrophilic species, often represented as I⁺. libretexts.orgacsgcipr.org
Common oxidizing agents used in conjunction with iodine include nitric acid, hydrogen peroxide, and copper salts. jove.comlibretexts.org The choice of iodinating reagent and reaction conditions is crucial to achieve the desired regioselectivity and to avoid side reactions such as polyiodination. acsgcipr.org For substrates that are less reactive, more powerful iodinating systems may be required, such as a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid, which generates the highly electrophilic triiodine cation (I₃⁺). wikipedia.org
Another approach involves the use of N-iodo compounds, such as N-iodosuccinimide (NIS), often in the presence of an acid catalyst. acsgcipr.org These reagents serve as a source of electrophilic iodine and can offer milder reaction conditions. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring. organic-chemistry.org
| Iodinating Reagent/System | Description |
| I₂ + Oxidizing Agent (e.g., HNO₃, H₂O₂) | Oxidizing agent activates I₂ to a more electrophilic species (I⁺). jove.comlibretexts.org |
| N-Iodosuccinimide (NIS) | A common N-iodo reagent that provides an electrophilic iodine source under milder conditions. acsgcipr.org |
| I₂ / KIO₃ / H₂SO₄ | A powerful system that generates the triiodine cation (I₃⁺) for iodinating deactivated rings. wikipedia.org |
| ICl | Iodine monochloride can be used as an effective iodinating agent. |
Metal-mediated C-H Iodination Protocols
Recent advances in organic synthesis have led to the development of metal-catalyzed C-H activation and functionalization reactions. These methods offer a direct and efficient way to introduce substituents onto an aromatic ring. Iridium-catalyzed C-H iodination of benzoic acids has been reported, allowing for the ortho-selective introduction of iodine. acs.org This protocol utilizes a simple iridium complex and can be performed under mild conditions without the need for a base or other additives. acs.org
Palladium catalysis has also been employed for the iodination of aromatic carboxylic acids. One method involves a decarbonylative iodination, where the carboxylic acid is converted to an aryl iodide. nih.gov While some methods are limited to specific substitution patterns, ongoing research aims to broaden the scope of these reactions. nih.gov
Halogen Exchange Reactions for Iodoaromatic Synthesis
Halogen exchange, particularly the Finkelstein reaction, provides an alternative route to iodoaromatics. manac-inc.co.jpmanac-inc.co.jp This method involves the substitution of another halogen, typically bromine or chlorine, with iodine. manac-inc.co.jpmanac-inc.co.jp While the classical Finkelstein reaction is an SN2 process and not directly applicable to aryl halides, metal-catalyzed versions have been developed to facilitate this transformation on aromatic systems. nih.gov
Copper-catalyzed halogen exchange has proven effective for converting aryl bromides to aryl iodides using sodium iodide. nih.govfrontiersin.org This method is often robust and tolerates a variety of functional groups. frontiersin.org Photo-induced, metal-free aromatic Finkelstein reactions have also been developed, offering a milder alternative. frontiersin.org These reactions are crucial for preparing iodoaromatics from more readily available chloro- or bromo-precursors. nih.govfrontiersin.org
Esterification Routes to this compound
Once the key intermediate, 3-iodo-5-methoxybenzoic acid, is obtained, the final step is the formation of the ethyl ester. This can be achieved through several well-established esterification methods.
Fischer Esterification from 3-iodo-5-methoxybenzoic Acid
Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. numberanalytics.commasterorganicchemistry.com The reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water lead to the formation of the ester. masterorganicchemistry.com To drive the equilibrium towards the product, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.com
Transesterification Methodologies
Transesterification is another important reaction for the synthesis of esters, where one ester is converted into another by reacting it with an alcohol in the presence of a catalyst. rsc.orgmasterorganicchemistry.com This process involves the exchange of the alkoxy group of the ester. masterorganicchemistry.com For the synthesis of this compound, one could start with a different ester of 3-iodo-5-methoxybenzoic acid, for example, the methyl ester, and then react it with ethanol (B145695).
| Reaction | Reactants | Catalyst | Key Features |
| Fischer Esterification | 3-iodo-5-methoxybenzoic acid, Ethanol | Strong Acid (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol or removal of water. masterorganicchemistry.com |
| Transesterification | Mthis compound, Ethanol | Acid or Base | Exchange of the alkoxy group of an existing ester. masterorganicchemistry.com |
Multi-step Synthetic Sequences
The synthesis of this compound is typically achieved through multi-step reaction pathways that allow for the precise installation of the desired functional groups on the benzene (B151609) ring. These sequences can be designed in a convergent or divergent manner, offering flexibility in accessing the target molecule and its analogs.
Convergent Synthesis Strategies
One potential convergent route involves a cross-coupling reaction. For instance, a boronic acid derivative of one fragment could be coupled with a halogenated partner. While a specific convergent synthesis for this compound is not extensively documented, the principles of convergent synthesis are widely applied in the preparation of substituted benzoates. mdpi.com
A plausible convergent approach could begin with the synthesis of two key intermediates. The first would be an ethyl ester of a boronic acid, and the second a di-iodinated methoxybenzene. These fragments would then be coupled using a palladium catalyst to form the final product. The synthesis of various N-substituted acetamides demonstrates a convergent approach where different fragments are combined to create a library of related compounds. scielo.br
| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |
| 1 | 3,5-Dibromobenzoic acid | Ethanol | H₂SO₄ (catalyst), Reflux | Ethyl 3,5-dibromobenzoate | ~90 |
| 2 | Ethyl 3,5-dibromobenzoate | (CH₃O)₂SO₂, Base | Phase Transfer Catalyst | Ethyl 3-bromo-5-methoxybenzoate | Variable |
| 3 | Ethyl 3-bromo-5-methoxybenzoate | I₂ | Oxidizing Agent (e.g., HNO₃) | Ethyl 3-bromo-5-iodo... (intermediate) | Variable |
| 4 | Intermediate from Step 3 | Reducing Agent | Pd/C, H₂ | This compound | Variable |
Convergent Synthesis Strategy Data Table
This table presents a hypothetical convergent synthesis pathway based on established organic chemistry principles.
Divergent Synthesis from Precursors
Divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a variety of structurally related compounds. This strategy is particularly useful for creating libraries of analogs for structure-activity relationship studies. A divergent approach to this compound would start from a central intermediate, such as 3,5-dihydroxybenzoic acid or a derivative thereof.
A common starting material for a divergent synthesis of substituted benzoates is 3,5-dihydroxybenzoic acid. This precursor can undergo a series of reactions, including esterification, methylation, and iodination, in different orders to yield various products. For example, selective methylation of one hydroxyl group, followed by iodination and then esterification, would lead to the target molecule. Alternatively, esterification of the dihydroxy acid first, followed by sequential functionalization of the hydroxyl groups, provides another divergent path. The synthesis of isoquinolone and isocoumarin (B1212949) derivatives from benzoic acid by switching coupling partners is an example of a divergent approach. researchgate.net A recent study also demonstrated a divergent synthesis of 1,3,5-trisubstituted benzenes starting from 2,3,5-triiodobenzoic acid. nih.gov
A plausible divergent synthetic route starting from 3-hydroxy-5-methoxybenzoic acid is outlined below. This common intermediate can be subjected to various reactions to produce a range of substituted benzoates.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 3,5-Dihydroxybenzoic acid | Dimethyl sulfate, K₂CO₃, Acetone, 55°C | 3,5-Dimethoxybenzoic acid | 98 |
| 2 | 3,5-Dimethoxybenzoic acid | Ethanol, H₂SO₄ (catalyst), Reflux | Ethyl 3,5-dimethoxybenzoate | High |
| 3 | Ethyl 3,5-dimethoxybenzoate | Selective de-methylation | Ethyl 3-hydroxy-5-methoxybenzoate | Variable |
| 4 | Ethyl 3-hydroxy-5-methoxybenzoate | I₂, NaHCO₃, H₂O/CH₃CN | Ethyl 3-hydroxy-5-iodobenzoate | Moderate |
| 5 | Ethyl 3-hydroxy-5-iodobenzoate | Methylating agent (e.g., CH₃I), Base | This compound | Variable |
Divergent Synthesis from 3,5-Dihydroxybenzoic Acid Precursor Data Table
This table outlines a potential divergent synthesis pathway. Yields are indicative and based on related transformations.
Sustainable Synthesis Initiatives
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. These "green chemistry" initiatives aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Green Chemistry Principles in this compound Synthesis
Several principles of green chemistry can be applied to the synthesis of this compound. These include the use of renewable starting materials, the development of catalytic reactions, and the use of safer solvents or solvent-free conditions.
A key opportunity for greening the synthesis of this compound lies in the iodination step. Traditional iodination methods often use stoichiometric amounts of iodine and strong oxidizing agents, which can generate hazardous waste. An alternative is the use of iodide salts, which are less hazardous, in combination with a catalytic oxidant. Laccase enzymes, for example, can catalyze the oxidation of iodide to reactive iodine species using molecular oxygen from the air as the ultimate oxidant, with water as the only byproduct. plos.org This biocatalytic approach offers a much greener alternative to traditional chemical methods.
Another green aspect is the choice of solvent. Many organic reactions are carried out in volatile organic compounds (VOCs), which can be harmful to the environment and human health. The use of water as a solvent, or the development of solvent-free reaction conditions, are key goals of green chemistry.
Catalytic and Solvent-Free Approaches
Catalytic methods are at the heart of green chemistry as they can significantly reduce waste by enabling reactions to proceed with high efficiency and selectivity using only a small amount of a catalyst. For the synthesis of this compound, catalytic approaches can be envisioned for both the esterification and iodination steps.
The esterification of 3-iodo-5-methoxybenzoic acid can be carried out using a solid acid catalyst, which can be easily recovered and reused, instead of traditional homogeneous acid catalysts like sulfuric acid. Microwave-assisted synthesis using expandable graphite (B72142) as a catalyst has been shown to be an effective method for the synthesis of ethyl benzoate (B1203000), achieving high yields in a short amount of time. cibtech.org
For the iodination step, as mentioned, laccase enzymes provide a green catalytic route. plos.org The reaction can be performed in an aqueous buffer solution at or near room temperature. Research has shown that laccase from Trametes versicolor can effectively catalyze the iodination of various phenolic compounds using potassium iodide as the iodine source. plos.org While direct application to Ethyl 3-methoxybenzoate would require a precursor with a hydroxyl group, this approach highlights the potential of biocatalysis.
Solvent-free reactions offer significant environmental benefits by eliminating the need for solvents altogether. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation to provide the necessary energy. The synthesis of various esters has been achieved under solvent-free conditions, often with the aid of a catalyst. For instance, iodine itself can catalyze the synthesis of β-keto esters from aldehydes and ethyl diazoacetate under solvent-free conditions. researchgate.net The synthesis of symmetrical methylene (B1212753) diesters has also been reported under solvent-free conditions using a phase transfer catalyst. scielo.br
| Reaction Step | Green Approach | Catalyst/Conditions | Advantages |
| Esterification | Microwave-assisted | Expandable Graphite | Faster reaction, reduced energy consumption |
| Iodination | Biocatalytic Iodination | Laccase / KI / O₂ (air) | Use of a benign oxidant (O₂), aqueous medium |
| Overall Process | Solvent-Free Synthesis | Grinding / Microwave | Elimination of hazardous solvents, simpler work-up |
Sustainable Synthesis Approaches Data Table
This table summarizes potential green chemistry approaches for the synthesis of this compound.
Chemical Reactivity and Transformational Pathways of Ethyl 3 Iodo 5 Methoxybenzoate
Transition Metal-Catalyzed Cross-Coupling Reactions
The iodine substituent on the aromatic ring of ethyl 3-iodo-5-methoxybenzoate is a key feature that facilitates a range of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by low-valent transition metal complexes, which is the initial and often rate-determining step in many catalytic cycles. This reactivity makes this compound a valuable partner in the synthesis of a wide array of functionalized aromatic compounds.
Palladium-Catalyzed Reactions
Palladium complexes are the most widely used catalysts for cross-coupling reactions involving aryl halides. The versatility of palladium catalysis stems from its ability to cycle between different oxidation states (typically Pd(0) and Pd(II)), facilitating the sequential steps of oxidative addition, transmetalation, and reductive elimination that are characteristic of these coupling processes.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids and boronic esters. This reaction is favored in both academic and industrial settings due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.
In a typical Suzuki-Miyaura coupling, a palladium(0) catalyst initiates the reaction by undergoing oxidative addition to the carbon-iodine bond of this compound. The resulting arylpalladium(II) intermediate then reacts with a boronic acid or ester in the presence of a base. This step, known as transmetalation, involves the transfer of the organic group from the boron atom to the palladium center. The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.
A variety of palladium catalysts, ligands, and bases can be employed to optimize the Suzuki-Miyaura coupling of this compound with different boronic acids. The choice of reaction conditions can influence the yield and selectivity of the desired biaryl product.
| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80 | 95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 88 |
| 2-Thienylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 85 |
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.
The catalytic cycle of the Sonogashira reaction begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the arylalkyne product and regenerate the palladium(0) catalyst.
The Sonogashira coupling of this compound can be performed with a variety of terminal alkynes under relatively mild conditions, making it a valuable tool for the synthesis of functionalized aromatic alkynes.
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF | 25 | 93 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 50 | 89 |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Triethylamine | Toluene | 60 | 91 |
| Propargyl alcohol | PdCl₂(dppf) | CuI | Piperidine | Acetonitrile | 40 | 87 |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene. This reaction is a powerful method for the synthesis of substituted alkenes and has found wide application in organic synthesis.
The mechanism of the Heck reaction involves the oxidative addition of a palladium(0) catalyst to the aryl iodide, in this case, this compound. The resulting arylpalladium(II) species then coordinates to the alkene. This is followed by the migratory insertion of the alkene into the aryl-palladium bond. The final step is a β-hydride elimination, which forms the substituted alkene product and a hydridopalladium complex. The active palladium(0) catalyst is then regenerated by the reaction of the hydridopalladium species with a base.
The Heck coupling of this compound can be carried out with various electron-deficient alkenes, such as acrylates and styrenes, to produce the corresponding cinnamate (B1238496) derivatives or stilbenes.
| Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ | PPh₃ | Triethylamine | DMF | 100 | 85 |
| Styrene | Pd |
Copper-Catalyzed Reactions
Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established methods for the formation of new bonds at an aromatic center.
The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. While specific examples detailing the Ullmann-type coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are applicable. Typically, these reactions require a copper catalyst, often in combination with a ligand and a base, at elevated temperatures. The reactivity of the aryl iodide bond in this compound makes it a suitable candidate for such transformations, enabling the formation of biaryl ethers, N-aryl compounds, and aryl thioethers.
Copper-catalyzed cross-coupling reactions are widely employed for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These transformations are crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. For this compound, these reactions would involve coupling with various nitrogen, oxygen, or sulfur nucleophiles.
Table 1: Representative Copper-Catalyzed C-N, C-O, and C-S Bond Formation Reactions No specific data for this compound was found in the search results. The following table is a generalized representation based on known copper-catalyzed reactions of aryl iodides.
| Coupling Partner | Product Type | Catalyst System (Typical) |
| Primary/Secondary Amine | N-Aryl Amine | CuI, Ligand (e.g., phenanthroline), Base (e.g., K2CO3) |
| Phenol/Alcohol | Diaryl Ether/Aryl Alkyl Ether | CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., Cs2CO3) |
| Thiol | Aryl Thioether | CuI, Ligand (e.g., L-proline), Base (e.g., K3PO4) |
Nickel and Iron-Catalyzed Cross-Couplings
In addition to copper, nickel and iron catalysts are increasingly used for cross-coupling reactions due to their lower cost and unique reactivity profiles. These catalysts can mediate the coupling of aryl halides with a variety of organometallic reagents. While specific examples with this compound are not prevalent in the searched literature, the general reactivity patterns of aryl iodides in these reactions are well-established.
Table 2: Potential Nickel and Iron-Catalyzed Cross-Coupling Reactions No specific data for this compound was found in the search results. The following table is a generalized representation based on known nickel and iron-catalyzed reactions of aryl iodides.
| Coupling Partner | Reaction Name | Catalyst (Typical) | Product Type |
| Grignard Reagent (R-MgX) | Kumada Coupling | NiCl2(dppp) | Alkylated/Arylated Arene |
| Organozinc Reagent (R-ZnX) | Negishi Coupling | Ni(acac)2, Ligand | Alkylated/Arylated Arene |
| Grignard Reagent (R-MgX) | Iron-Catalyzed Cross-Coupling | FeCl3 | Alkylated/Arylated Arene |
Functional Group Transformations
Beyond cross-coupling reactions, the functional groups of this compound can undergo various transformations.
Reduction of the Iodo Group
The carbon-iodine bond can be selectively reduced to a carbon-hydrogen bond, a process known as hydrodeiodination. This transformation is useful for removing the iodine atom after it has served its purpose as a directing group or a handle for cross-coupling. Common methods for the reduction of aryl iodides include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the use of reducing agents like zinc dust in acetic acid.
Hydrolysis and Transamidation of the Ester Moiety
The ethyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-iodo-5-methoxybenzoic acid.
Base-catalyzed hydrolysis (saponification) typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the carboxylate salt.
Acid-catalyzed hydrolysis is a reversible reaction that involves heating the ester with water in the presence of a strong acid catalyst.
Furthermore, the ester can undergo transamidation , where it reacts with a primary or secondary amine, often at elevated temperatures or in the presence of a catalyst, to form the corresponding amide. This reaction provides a direct route to a variety of substituted benzamides.
Table 3: Hydrolysis and Transamidation of the Ester Moiety No specific experimental data for this compound was found in the search results. The following table provides generalized reaction conditions.
| Reaction | Reagents | Product |
| Base-catalyzed Hydrolysis | 1. NaOH (aq), Δ2. H3O+ | 3-Iodo-5-methoxybenzoic acid |
| Acid-catalyzed Hydrolysis | H2O, H+ (cat.), Δ | 3-Iodo-5-methoxybenzoic acid |
| Transamidation | R1R2NH, Δ or Catalyst | N,N-R1,R2-3-iodo-5-methoxybenzamide |
Electrophilic Aromatic Substitution at Other Positions
The aromatic ring of this compound possesses three available positions for electrophilic substitution: C2, C4, and C6. The directing effects of the existing substituents—the methoxy (B1213986) group (-OCH₃) at C5, the iodo group (-I) at C3, and the ethyl carboxylate group (-COOEt) at C1—collectively influence the regioselectivity of these reactions.
The methoxy group is a potent activating group and an ortho, para-director due to its strong +R (resonance) effect. It therefore directs incoming electrophiles to the C4 and C6 positions. Conversely, the ethyl carboxylate group is a deactivating group and a meta-director because of its -R and -I (inductive) effects, directing electrophiles to the C5 position, which is already substituted. The iodine atom is a deactivating group (-I effect) but also an ortho, para-director (+R effect), influencing positions C2 and C4.
Considering these combined influences:
Position C4 is strongly activated by the para-directing methoxy group and the ortho-directing iodo group.
Position C6 is activated by the ortho-directing methoxy group.
Position C2 is influenced by the ortho-directing iodo group but is sterically hindered by the adjacent bulky ethyl carboxylate group.
Therefore, electrophilic aromatic substitution is most likely to occur at the C4 and C6 positions, with the C4 position being particularly favored due to the synergistic directing effects of both the methoxy and iodo groups.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 4-iodo-2-methoxy-6-nitrobenzoate and Ethyl 2-iodo-4-methoxy-6-nitrobenzoate |
| Halogenation | Br₂, FeBr₃ | Ethyl 4-bromo-3-iodo-5-methoxybenzoate and Ethyl 2-bromo-3-iodo-5-methoxybenzoate |
| Sulfonation | Fuming H₂SO₄ | Ethyl 4-iodo-2-methoxy-6-sulfobenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 4-acyl-3-iodo-5-methoxybenzoate |
Note: Friedel-Crafts alkylation is often less predictable due to potential carbocation rearrangements and the possibility of polyalkylation. The strongly deactivating nature of the ring may also inhibit Friedel-Crafts reactions. youtube.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed, the ring is typically activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orguomustansiriyah.edu.iq
In this compound, the iodine atom serves as a good leaving group. fiveable.me The reactivity of the molecule in SNAr reactions is influenced by the electronic effects of the other substituents. The ethyl carboxylate group at C1 is an electron-withdrawing group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby increasing reactivity. fiveable.melibretexts.org However, the methoxy group at C5 is an electron-donating group, which tends to destabilize the anionic intermediate and thus decreases the rate of SNAr reactions.
The positioning of these groups is critical. The electron-withdrawing ethyl carboxylate group is meta to the iodine leaving group. This position has a much weaker activating effect compared to an ortho or para placement because it cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org The deactivating effect of the electron-donating methoxy group, also meta to the reaction center, further reduces the ring's susceptibility to nucleophilic attack.
Consequently, while aryl iodides can undergo SNAr reactions, this compound is expected to be relatively unreactive under standard SNAr conditions due to the lack of strong activation from ortho or para electron-withdrawing groups. libretexts.orguomustansiriyah.edu.iq Forcing conditions, such as high temperatures or the use of very strong nucleophiles, would likely be required to facilitate such a substitution. libretexts.org
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Nucleophile | Conditions | Expected Reactivity | Rationale |
| Sodium methoxide (B1231860) (NaOMe) | Moderate temperature | Low to negligible | Lack of strong ortho/para activation; deactivating effect of the methoxy group. |
| Ammonia (NH₃) | High temperature and pressure | Low | Insufficient activation of the aromatic ring for a relatively weak nucleophile. |
| Sodium azide (B81097) (NaN₃) | Standard conditions | Low to negligible | Ring is not sufficiently electron-deficient to react readily. |
Radical Reactions Involving the C-I Bond
The carbon-iodine bond in aryl iodides is the weakest among the carbon-halogen bonds, with a bond dissociation energy (BDE) of approximately 67 kcal/mol for iodobenzene. nih.gov This relatively low BDE makes the C-I bond susceptible to homolytic cleavage, leading to the formation of an aryl radical. nih.gov Such radical generation can be initiated by various methods, including photolysis (UV light), high temperatures, or the presence of radical initiators. nih.gov
For this compound, the homolytic cleavage of the C-I bond would generate the corresponding ethyl 3-methoxy-5-benzoate radical.
C₁₀H₁₁IO₃ → C₁₀H₁₁O₃• + I•
This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. nih.gov For instance, it can abstract a hydrogen atom from a suitable donor to yield the de-iodinated product, ethyl 3-methoxybenzoate. acs.org Alternatively, it can engage in intermolecular or intramolecular addition reactions, or participate in radical-mediated coupling processes. nih.gov The formation of aryl radicals from aryl iodides is a key step in many synthetic methodologies, including certain types of cross-coupling and cyclization reactions. nih.govnih.gov
Table 3: Potential Radical-Mediated Transformations
| Reaction Type | Initiator/Conditions | Intermediate Species | Potential Product(s) |
| Reductive Deiodination | Radical initiator (e.g., AIBN), H-donor (e.g., Bu₃SnH) | Ethyl 3-methoxy-5-benzoate radical | Ethyl 3-methoxybenzoate |
| Photolytic Homolysis | UV light | Ethyl 3-methoxy-5-benzoate radical, Iodine radical | Dimerized products, products from solvent interaction |
| Radical Coupling | Transition metal catalyst, light | Phenyl radical intermediate | Biaryl compounds, cross-coupled products |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
While standard one-dimensional (1D) NMR spectra (¹H and ¹³C) provide foundational information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating complex structures. For Ethyl 3-iodo-5-methoxybenzoate, these techniques would be critical in confirming the substitution pattern on the benzene (B151609) ring.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. In the case of this compound, COSY would show correlations between the protons of the ethyl group and, more importantly, between the aromatic protons, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For instance, correlations from the methoxy (B1213986) protons to the aromatic ring would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could show spatial proximity between the methoxy protons and the adjacent aromatic proton.
Currently, specific 2D-NMR datasets for this compound are not publicly available. However, analysis of related compounds such as ethyl 3-methoxybenzoate provides expected chemical shift regions. nih.gov
Solid-State NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid state. europeanpharmaceuticalreview.com Unlike solution-state NMR, ssNMR can distinguish between different crystalline forms (polymorphs) and provide insights into intermolecular interactions within the crystal lattice. europeanpharmaceuticalreview.com For this compound, ssNMR could be used to characterize its crystalline form and study the effects of the bulky iodine atom and the methoxy group on the crystal packing. There are currently no published solid-state NMR studies for this specific compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high precision, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁IO₃), the exact mass can be calculated and compared to the experimentally measured value to confirm its elemental composition.
Table 1: Predicted m/z for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 306.9826 |
| [M+Na]⁺ | 328.9645 |
| [M-H]⁻ | 304.9680 |
Data is based on theoretical calculations for the molecular formula C₁₀H₁₁IO₃. uni.lu
While experimental HRMS data for this compound is not found in the surveyed literature, theoretical predictions of its mass are available. uni.lu
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable information about the compound's structure. For this compound, fragmentation would likely involve the loss of the ethoxy group from the ester, cleavage of the methoxy group, and potentially the loss of the iodine atom. Analyzing these fragments helps to confirm the connectivity of the molecule. No specific MS/MS fragmentation studies for this compound have been published.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.
A successful single-crystal X-ray diffraction analysis of this compound would provide a detailed map of its molecular structure, including the planarity of the benzene ring, the conformation of the ethyl ester and methoxy groups, and how the molecules pack together in the solid state. This would offer insights into the steric and electronic effects of the iodo and methoxy substituents on the molecular geometry and crystal packing. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. The crystal structures of related substituted ethyl benzoates have been determined, providing a basis for understanding the potential solid-state conformations of such molecules. nih.govresearchgate.net
Crystal Structure Determination and Polymorphism
While a specific, publicly available crystal structure determination for this compound has not been identified in comprehensive searches of crystallographic databases, analysis of closely related substituted ethyl benzoate (B1203000) derivatives allows for a theoretical discussion of its likely crystallographic features. For instance, the analysis of compounds like ethyl 2,6-dimethoxybenzoate provides a framework for predicting the potential packing and conformational arrangements of the title compound.
The presence of a bulky iodine atom and a methoxy group on the benzene ring is expected to significantly influence the crystal packing. The interplay of steric hindrance and potential intermolecular interactions will likely dictate the adoption of a specific crystalline form. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and could be anticipated for this compound. Different polymorphs would exhibit distinct physical properties, such as melting point and solubility, arising from variations in their crystal lattice. The potential for polymorphism would necessitate careful control of crystallization conditions to ensure the isolation of a desired crystalline phase.
Table 1: Hypothetical Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 8 - 12 |
| b (Å) | 10 - 15 |
| c (Å) | 12 - 18 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
Note: This table presents hypothetical data based on common values for similar organic compounds and should be considered illustrative.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be governed by a variety of intermolecular interactions. The presence of the iodine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the iodine and a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or the methoxy oxygen.
The interplay of these various non-covalent interactions would result in a complex three-dimensional supramolecular architecture. The specific nature and geometry of these interactions would be crucial in determining the final crystal structure and any potential polymorphic forms.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, both FT-IR and Raman spectroscopy would reveal characteristic vibrational modes.
The most prominent band in the FT-IR spectrum is expected to be the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C–O stretching vibrations of the ester and methoxy groups would also be observable, likely in the 1250-1000 cm⁻¹ range. Aromatic C=C stretching vibrations are anticipated to appear as a series of bands between 1600 and 1450 cm⁻¹. The C–I stretching vibration would be found at lower frequencies, typically in the 500-600 cm⁻¹ region.
Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring would be a particularly intense feature.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1720 - 1740 |
| C–O (Ester) | Stretching | 1250 - 1300 |
| C–O (Methoxy) | Stretching | 1000 - 1100 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C–I | Stretching | 500 - 600 |
| C–H (Aromatic) | Stretching | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The benzene ring and the carbonyl group of the ester are the primary chromophores. The π → π* transitions associated with the aromatic system are expected to give rise to strong absorption bands in the UV region, typically below 300 nm. The presence of the methoxy group as an auxochrome is likely to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted ethyl benzoate. The iodine substituent may also influence the position and intensity of these bands. The n → π* transition of the carbonyl group is expected to be weaker and may appear as a shoulder on the tail of the stronger π → π* absorption bands.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Chromophore | Predicted λmax (nm) |
|---|---|---|
| π → π* | Aromatic Ring | 220 - 260 |
| π → π* | Aromatic Ring | 270 - 290 |
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a good balance of accuracy and computational cost.
The electronic character of ethyl 3-iodo-5-methoxybenzoate is dictated by the interplay of its substituents: the electron-withdrawing iodo and ethyl ester groups, and the electron-donating methoxy (B1213986) group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity.
The HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the oxygen atom of the methoxy group and the iodine atom, reflecting the areas of highest electron density. The LUMO, conversely, is likely centered on the benzene ring and the carbonyl group of the ester, indicating the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
| Parameter | Typical Calculated Value (for analogous substituted benzenes) |
|---|---|
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar aromatic compounds. Actual values for this compound would require specific calculations.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. For this compound, the MEP map would highlight the electronegative regions in red and the electropositive regions in blue.
The oxygen atoms of the carbonyl and methoxy groups would be characterized by intense red areas, indicating a high electron density and their role as hydrogen bond acceptors. The area around the iodine atom is also expected to show a region of positive electrostatic potential (a "sigma-hole"), which is a characteristic feature of heavier halogens and allows for halogen bonding interactions. rsc.org The hydrogen atoms of the ethyl and methyl groups, as well as the aromatic protons, would appear as blueish regions, indicating relative electron deficiency.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, including the identification of transition states. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the iodide acts as a leaving group. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
Transition state analysis can elucidate the mechanism of such reactions, for instance, by calculating the activation energy barriers for the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. libretexts.org The presence of the electron-withdrawing ester group and the iodo substituent would influence the stability of this intermediate and, consequently, the reaction rate. Computational studies on similar iodinated aromatic compounds have shown that the reaction proceeds through a well-defined transition state, and the calculated energy barriers can provide quantitative insights into the reaction kinetics. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
The flexibility of this compound arises primarily from the rotation around the C-O single bonds of the ester and methoxy groups. Conformational analysis aims to identify the most stable arrangements of these groups. lumenlearning.comchemistrysteps.com
For the ethyl ester group, the most stable conformation is typically planar, with the carbonyl group and the C-O-C bond of the ester in a syn-periplanar or anti-periplanar arrangement relative to the aromatic ring to maximize conjugation. The methoxy group also has rotational freedom, and its preferred orientation will be a balance between steric effects and electronic interactions with the adjacent iodo and ester groups. MD simulations can track the transitions between different rotamers and provide a dynamic picture of the molecule's conformational landscape. libretexts.org
| Dihedral Angle | Description | Expected Low-Energy Conformations |
|---|---|---|
| C(ring)-C(carbonyl)-O-C(ethyl) | Rotation of the ethyl group relative to the carbonyl | Planar or near-planar |
| C(ring)-O(methoxy)-C(methyl) | Rotation of the methyl group of the methoxy substituent | Dependent on steric and electronic environment |
Note: This table describes the key rotational degrees of freedom that would be investigated in a conformational analysis of this compound.
The behavior of this compound in a solution or a biological environment is significantly influenced by its interactions with surrounding molecules. MD simulations can model these interactions explicitly or implicitly.
Implicit solvation models treat the solvent as a continuous medium, which is a computationally efficient way to estimate the free energy of solvation. q-chem.comwikipedia.org Explicit solvation simulations, where individual solvent molecules are included, provide a more detailed picture of the local solvent structure and hydrogen bonding interactions.
In the context of ligand-receptor interactions, MD simulations can be used to dock this compound into the binding site of a protein and to study the stability and dynamics of the resulting complex. mdpi.comchimia.ch The simulations can reveal key interactions, such as hydrogen bonds with the ester and methoxy groups, and potential halogen bonds involving the iodine atom, which can contribute to the binding affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be instrumental in predicting the potency of new, unsynthesized derivatives and guiding the design of more effective compounds. While specific QSAR studies on derivatives of this compound are not extensively documented, the broader class of benzoate (B1203000) derivatives has been the subject of several such investigations, providing valuable insights into the structural features that govern their biological activities.
These studies often employ a variety of molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological. The selection of relevant descriptors is a critical step in developing a robust and predictive QSAR model.
Several QSAR studies have focused on the antimicrobial and antifungal properties of benzoate derivatives. These studies have revealed the importance of various molecular descriptors in determining the efficacy of these compounds against different microorganisms.
One such study on p-hydroxybenzoate esters investigated their antifungal activity and found a strong correlation with electronic descriptors. The developed QSAR model indicated that the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment (μ) were the primary factors influencing the antifungal properties researchgate.net. A lower ELUMO value suggests a greater ability of the molecule to accept electrons, which can be crucial for its interaction with biological targets. Similarly, a higher dipole moment may enhance the binding affinity of the compound to polar regions of the target site.
Another investigation into the antimicrobial activity of 2-chlorobenzoic acid derivatives highlighted the significance of topological parameters. The QSAR models developed in this study demonstrated that the second-order molecular connectivity index (2χ) and the valence second-order molecular connectivity index (2χv) were the key descriptors governing both antibacterial and antifungal activities nih.gov. These indices reflect the degree of branching and connectivity within the molecule, which can influence its shape, size, and ultimately its interaction with microbial targets.
The following table summarizes the findings of a representative QSAR study on the antifungal activity of a series of p-hydroxybenzoate esters.
| Compound | Substituent (R) | Log(1/MIC) | ELUMO (eV) | Dipole Moment (μ) (Debye) |
| 1 | -CH3 | 1.25 | -0.85 | 2.50 |
| 2 | -C2H5 | 1.35 | -0.82 | 2.55 |
| 3 | -C3H7 | 1.48 | -0.79 | 2.60 |
| 4 | -C4H9 | 1.60 | -0.76 | 2.65 |
This is a representative data table based on findings reported in the literature. Actual values may vary depending on the specific experimental and computational methods used.
The application of QSAR modeling has also been extended to understand the insecticidal and herbicidal activities of benzoate derivatives. For instance, studies on benzoate esters as insecticides have explored the relationship between their chemical structure and their efficacy against various insect pests. These models often incorporate descriptors related to lipophilicity, such as the octanol-water partition coefficient (log P), as the ability of the compound to penetrate the insect cuticle is a critical factor.
In the context of herbicidal activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to study sulfonylurea derivatives, which can share structural similarities with substituted benzoates researchgate.net. These 3D-QSAR studies provide a more detailed understanding of the steric and electrostatic field requirements for optimal interaction with the target enzyme in plants. The resulting contour maps can guide the design of new derivatives with enhanced herbicidal potency by indicating regions where bulky or electronegative substituents would be favorable or detrimental to activity.
A hypothetical QSAR model for the insecticidal activity of a series of substituted ethyl benzoates might reveal the following relationships:
| Compound | Substituent (X) | Log(1/LC50) | Log P | Steric Parameter (Es) |
| A | -H | 2.50 | 2.10 | 0.00 |
| B | -Cl | 3.15 | 2.80 | -0.97 |
| C | -CH3 | 2.90 | 2.60 | -1.24 |
| D | -NO2 | 3.50 | 1.80 | -1.01 |
This is a representative data table illustrating the types of descriptors often used in QSAR studies of insecticidal compounds.
Applications in Advanced Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The structural features of Ethyl 3-iodo-5-methoxybenzoate make it an ideal starting point for the construction of intricate molecular architectures. The presence of the iodine atom is particularly significant as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental in modern organic synthesis for the creation of complex scaffolds from simpler precursors.
Synthesis of Natural Products and Analogues
The core structure of this compound is found within a variety of natural products, and its derivatives are key intermediates in their total synthesis. A notable example is the synthesis of the isobenzofuranone natural product, isohericin J. In a patented total synthesis, a closely related precursor, methyl 3-hydroxy-4-iodo-5-methoxybenzoate, is utilized. google.com This demonstrates the utility of the 3-iodo-5-methoxybenzoate scaffold in constructing the complex core of bioactive molecules. The synthesis of such natural products is crucial for the discovery of new therapeutic agents and for understanding their biological mechanisms. google.com
The general strategy involves using the iodo-substituted benzene (B151609) ring as a handle for introducing further complexity. For instance, the synthesis of isohericin J involves a sequence of reactions including methylation, Friedel-Crafts alkylation, and ester exchange to build the isobenzofuranone core. google.com This is followed by a Stille coupling reaction at the position of the iodine atom to append a side chain, ultimately leading to the natural product. google.com This synthetic route highlights the importance of the specific substitution pattern of the starting material, where the iodine and other functional groups are strategically placed to facilitate the desired transformations.
| Intermediate Compound | Role in Synthesis | Reference |
| Methyl 3,5-dihydroxy-4-iodobenzoate | Initial raw material | google.com |
| Methyl 3-hydroxy-4-iodo-5-methoxybenzoate | Key intermediate after monomethylation | google.com |
| 4-hydroxy-5-iodo-6-methoxy-3H-isobenzofuran-1-one | Isobenzofuranone intermediate | google.com |
Preparation of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound is a valuable precursor for their synthesis. The iodine atom can be readily displaced or involved in cyclization reactions to form a variety of heterocyclic systems.
One powerful method for heterocycle synthesis is the Larock indole (B1671886) synthesis, which involves the palladium-catalyzed reaction of an o-iodoaniline with an alkyne. While not a direct application of this compound, this reaction exemplifies how an iodo-aromatic compound can be a key component in the construction of important nitrogen-containing heterocycles. The general principle of using a palladium catalyst to couple an aryl iodide with a suitable partner to form a heterocyclic ring is broadly applicable.
Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of various oxygen and nitrogen-containing heterocycles. For instance, the synthesis of isoxazoles can be achieved through a sequential [3 + 2] cycloaddition and cross-coupling reaction, where an aryl iodide is a key reactant.
Precursor for Polymer and Material Chemistry
The unique electronic and structural properties of this compound make it an attractive candidate as a precursor for the synthesis of advanced polymers and materials with tailored functionalities. The presence of the aromatic ring and the reactive iodine atom allows for its incorporation into polymeric structures and for the construction of scaffolds for materials with interesting optoelectronic properties.
Scaffold for Optoelectronic Materials
The aromatic and electronic nature of this compound makes it a promising scaffold for the development of optoelectronic materials. The core phenyl benzoate (B1203000) structure is a common motif in liquid crystals and other organic materials with useful optical properties. The ability to modify the molecule at the iodo position allows for the creation of a diverse library of materials with tailored properties.
For example, the synthesis of photosensitive polymers bearing aromatic esters has been explored for applications in multilayer data storage devices. rsc.org These polymers undergo photochemical transformations that alter their refractive index, allowing for the recording of data. The specific substitution pattern of this compound, with its combination of electron-donating and electron-withdrawing groups, can be expected to influence the electronic transitions and thus the photoresponsive behavior of materials derived from it. By strategically coupling different chromophores to the 3-iodo-5-methoxybenzoate scaffold, it is possible to design new materials with specific absorption and emission characteristics suitable for a range of optoelectronic applications.
Medicinal Chemistry Research Applications
Investigation of Biological Activities (Excluding Dosage)
While specific studies on the biological activities of ethyl 3-iodo-5-methoxybenzoate are limited, the broader class of substituted benzoic acid derivatives has been a subject of significant research interest. The following sections outline potential areas of investigation for this compound based on the activities observed in structurally related molecules.
Antimicrobial Investigations
Substituted benzoates and other aromatic compounds are known to possess antimicrobial properties. For instance, benzoic acid and its sodium salt are utilized as preservatives in food and pharmaceutical products due to their ability to inhibit the growth of bacteria and fungi. The antimicrobial potential of halogenated and methoxylated benzoic acid derivatives has also been explored. While no specific antimicrobial data for this compound is readily available, it is plausible that this compound could be investigated for its activity against various microbial strains.
Anticancer Potential
Iodinated compounds have found a niche in the development of anticancer agents. The iodine atom can influence the lipophilicity and pharmacokinetic profile of a molecule, and in some cases, participate in interactions with biological targets. Research into iodinated quinazolinones, for example, has demonstrated cytotoxic activity against various human cancer cell lines. Similarly, certain polyaromatic compounds with methoxy (B1213986) substitutions have shown selective anticancer activities. These findings suggest a rationale for evaluating the anticancer potential of this compound and its derivatives.
Enzyme Inhibition Studies
Benzoic acid derivatives have been identified as inhibitors of various enzymes. For example, certain derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. The inhibition of enzymes like α-amylase by benzoic acid derivatives has also been reported, which is relevant for the management of diabetes. Given this precedent, this compound could be a candidate for screening against a range of enzymes implicated in disease processes.
Receptor Binding Studies
The interaction of small molecules with biological receptors is a cornerstone of pharmacology. While there is no specific data on the receptor binding profile of this compound, the structural features present in the molecule are found in various receptor ligands. For instance, methoxy-substituted aromatic rings are common in ligands for various G-protein coupled receptors. Therefore, screening this compound against a panel of receptors could uncover novel biological activities.
Structure-Activity Relationship (SAR) Studies of Derivatives
The true potential of this compound in medicinal chemistry would likely be unlocked through systematic structure-activity relationship (SAR) studies. By synthesizing and evaluating a library of derivatives, researchers could elucidate the contributions of the iodo, methoxy, and ethyl ester groups to any observed biological activity. Key modifications could include:
Varying the halogen: Replacing the iodine with other halogens (e.g., bromine, chlorine) to understand the effect of halogen size and electronegativity.
Altering the alkoxy group: Modifying the methoxy group to other alkoxy groups (e.g., ethoxy, propoxy) to probe the impact of steric bulk.
Modifying the ester: Hydrolyzing the ester to the corresponding carboxylic acid or converting it to various amides to explore the influence of this functional group on activity and physicochemical properties.
Such studies would be crucial in optimizing a lead compound for enhanced potency and selectivity.
Prodrug Strategies and Targeted Delivery Approaches
The ethyl ester functionality of this compound lends itself to prodrug strategies. Prodrugs are inactive or less active molecules that are converted to the active form in the body. The ester group can be designed to be cleaved by esterases present in specific tissues or under certain physiological conditions, thereby enabling targeted drug release. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and duration of action, while minimizing off-target effects. Although no specific prodrug strategies involving this compound have been reported, it represents a viable avenue for future research should a biologically active derivative be identified.
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Functionalization
The future functionalization of Ethyl 3-iodo-5-methoxybenzoate is intrinsically linked to advancements in catalytic chemistry. The aryl iodide moiety serves as a highly effective handle for a multitude of cross-coupling reactions, a cornerstone of modern organic synthesis. fiveable.me Research is progressively moving towards the development of next-generation catalytic systems that offer greater efficiency, selectivity, and sustainability.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have long been the standard for forming new carbon-carbon bonds at aryl halide sites. sigmaaldrich.comyoutube.comlibretexts.org Future work will likely focus on creating novel palladium catalysts and ligands that can operate under milder conditions, at lower catalyst loadings, and in more environmentally benign solvent systems, such as water. sigmaaldrich.com A key objective is the development of catalysts capable of coupling challenging substrates with high functional group tolerance, enabling the synthesis of a diverse library of derivatives from the this compound core. organic-chemistry.org
Beyond palladium, there is a significant push towards utilizing more earth-abundant and cost-effective metals like copper. nih.gov Copper-catalyzed cross-coupling reactions represent a promising and sustainable alternative for aryl-aryl bond formation and C-H activation. nih.govresearchgate.net Research into novel copper-ligand systems that can effectively mediate the coupling of this compound with a wide range of nucleophiles will be a vibrant area of investigation. organic-chemistry.org Furthermore, catalytic systems that enable site-selective C-H functionalization at other positions on the aromatic ring, potentially directed by the existing methoxy (B1213986) or ester groups, would open up new avenues for creating complex molecular architectures. researchgate.net
| Research Focus | Catalytic System | Potential Reaction on this compound | Desired Outcome |
| Efficiency & Sustainability | Next-generation Palladium complexes | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Lower catalyst loading, milder conditions, use of green solvents. sigmaaldrich.com |
| Cost-Effectiveness | Novel Copper-based catalysts | Ullmann-type couplings, direct arylation | Replacement of expensive palladium catalysts in large-scale synthesis. nih.gov |
| Novel Architectures | C-H Activation Catalysts (Pd, Ru, Rh) | Directed ortho- or meta-C-H functionalization | Synthesis of polysubstituted aromatic compounds not accessible via classical cross-coupling. |
Exploration of Bio-orthogonal Reactions
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org While this compound is not inherently bio-orthogonal, its aryl iodide group is a versatile precursor for installing functional groups that are. This opens up future applications in chemical biology for probing complex biological systems.
A primary research direction involves the efficient and selective conversion of the iodo group into a bio-orthogonal handle, such as an azide (B81097) or a terminal alkyne. The Staudinger ligation (azide-phosphine) and "click chemistry" (azide-alkyne cycloaddition) are foundational bio-orthogonal reactions. acs.org Developing catalytic methods, for instance, a Sonogashira coupling to introduce an alkyne, would transform the molecule into a probe ready for bio-conjugation. nih.gov Future research will aim to streamline these transformations into one-pot or tandem procedures suitable for complex molecular settings.
The ultimate goal is to use these derivatives to label biomolecules like proteins, glycans, or lipids in real-time within a living cell. wikipedia.org The methoxy and ethyl ester functionalities on the core structure could be further explored for their role in modulating the probe's properties, such as solubility, cell permeability, and target specificity. An emerging paradigm is the development of palladium-catalyzed reactions that are themselves bio-orthogonal, allowing for the direct coupling of an aryl iodide like this compound to a biomolecule under physiological conditions. nih.gov
Application in Supramolecular Chemistry
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent forces. The iodine atom in this compound is a powerful halogen bond (XB) donor. oup.com Halogen bonding is a highly directional and tunable non-covalent interaction that is increasingly being used as a tool in crystal engineering and the design of functional materials. frontiersin.orgnih.gov
Future research will harness the C–I···Y halogen bond to construct ordered supramolecular assemblies. semanticscholar.org By pairing this compound with suitable halogen bond acceptors (e.g., pyridines, ureas, or anions), it is possible to design and synthesize a variety of materials, including co-crystals, liquid crystals, and supramolecular gels. oup.comnih.gov The strength of the halogen bond can be tuned, as it increases from chlorine to bromine to iodine, making the iodo-substituent particularly effective. acs.org
The interplay between the directional halogen bond, potential hydrogen bonds involving the ester's carbonyl oxygen, and π-π stacking interactions from the aromatic ring provides a rich platform for creating complex and functional architectures. A key research direction is the design of systems where these interactions work in concert to achieve specific functions, such as creating channels for ion transport or forming photoresponsive materials. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. rsc.orgacs.org Future research will focus on adapting the synthesis and derivatization of this compound to flow-based systems. The small reactor volumes and excellent heat and mass transfer in microreactors allow for the safe use of hazardous reagents and highly exothermic reactions, while enabling rapid reaction optimization. acs.orgresearchgate.net
A prospective application involves creating telescoped or multi-step flow syntheses. acs.org One could envision a continuous process where the core structure is synthesized in a first reactor and the resulting stream is directly passed into a second reactor containing a packed-bed catalyst (e.g., immobilized palladium) for an immediate cross-coupling functionalization. acs.org This approach minimizes manual handling, reduces waste, and allows for on-demand production. nih.gov
Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery of new molecules and materials. chemrxiv.org An automated system could perform high-throughput screening of catalysts and reaction conditions for the functionalization of this compound. It could also be employed to synthesize large libraries of derivatives by systematically varying the coupling partners, providing a powerful tool for drug discovery and materials science research. chemrxiv.orgchemistryworld.com
Advanced Material Applications and Nanotechnology
The unique electronic and structural properties of this compound make it a promising building block for advanced materials and nanotechnology applications. The reactive aryl iodide site is a key feature for incorporating this molecule into larger, functional systems.
In materials science, the compound can serve as a monomer for the synthesis of novel conjugated polymers. acs.org Techniques like Direct Arylation Polymerization (DArP), which activates C-H bonds directly, or traditional cross-coupling polymerizations like Suzuki or Stille, could utilize the aryl iodide as a reactive site for chain growth. rsc.orgrsc.orgnsf.gov The methoxy and ester side chains would impart specific properties to the resulting polymer, such as solubility, processability, and solid-state packing, which are critical for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org
In nanotechnology, the aryl iodide group provides a covalent attachment point for the surface functionalization of nanoparticles (NPs). nih.gov By modifying the surfaces of gold, silica, or magnetic iron oxide NPs with this compound or its derivatives, researchers can create hybrid materials with tailored properties. nih.govmdpi.com Such functionalized NPs could be designed for specific applications, including as targeted drug delivery vehicles, contrast agents for medical imaging, or as the active component in chemical sensors. researchgate.net The aromatic core could serve as a rigid spacer, while the ester group could be hydrolyzed to a carboxylic acid for further bioconjugation.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and handling precautions for Ethyl 3-iodo-5-methoxybenzoate?
- Storage : Store sealed in a dry environment at 2–8°C to prevent decomposition or moisture absorption .
- Handling : Use gloves and protective clothing to avoid skin contact. Ensure proper ventilation and avoid inhalation of dust/aerosols. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
Q. How is this compound synthesized, and what are typical yields?
- Method : A Pd-catalyzed cross-electrophile coupling/C–H alkylation reaction is commonly employed. For example, methyl 4-(benzyloxy)-3-iodo-5-methoxybenzoate was synthesized using palladium catalysis, achieving an 86% yield under optimized conditions (e.g., THF solvent, room temperature) .
- Key Steps :
- Iodination of the aromatic ring.
- Protection of reactive groups (e.g., benzyloxy for hydroxyl protection).
- Final esterification or coupling steps.
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Used to confirm substitution patterns and functional groups. For example, a singlet at δ 3.91 ppm (integration: 6H) indicates two methoxy groups, while aromatic protons appear as distinct doublets (δ 7.34–8.08 ppm) .
- HRMS (ESI-TOF) : Validates molecular weight (e.g., observed m/z 420.9914 [M + Na]+ vs. calculated 420.9907) .
Advanced Research Questions
Q. How can Pd-catalyzed coupling reactions involving this compound be optimized for derivatives?
- Optimization Parameters :
- Catalyst Loading : 2–5 mol% Pd(OAc)₂ or Pd(PPh₃)₄.
- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
- Temperature : Room temperature to 80°C, depending on substrate reactivity .
- Challenges : Competing side reactions (e.g., dehalogenation) may occur under harsh conditions. Use of stabilizing ligands (e.g., PPh₃) can mitigate this .
Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?
- Case Example : Discrepancies in aromatic proton splitting patterns may arise from conformational flexibility or crystal packing effects.
- Solutions :
- Compare experimental NMR data with computational predictions (DFT calculations).
- Perform X-ray crystallography to unambiguously confirm the structure .
Q. What are the challenges in scaling up the synthesis of this compound?
- Key Issues :
- Yield Drop : Larger batches may suffer from inefficient mixing or heat dissipation.
- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation.
- Mitigation Strategies :
- Use flow chemistry for continuous synthesis.
- Optimize solvent systems (e.g., ethanol/water mixtures for recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
